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Bicyclo[3.3.1]nonane-2,6-dione

Cat. No.: B7767468
M. Wt: 152.19 g/mol
InChI Key: QWNPVTXLBMSEPN-RNFRBKRXSA-N
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Description

Significance as a Pivotal Chiral Building Block in Organic Synthesis and Supramolecular Chemistry

Bicyclo[3.3.1]nonane-2,6-dione is a crucial starting material in the synthesis of chiral molecules and the construction of complex supramolecular structures. vu.lt Although the dione (B5365651) itself is achiral, it serves as a prochiral precursor to a variety of enantiomerically pure compounds. nih.govnih.gov The stereoselective reduction of one of its ketone groups, often facilitated by biocatalysts like baker's yeast or enzymes from vegetables such as carrots, allows for the large-scale synthesis of chiral hydroxy ketones. vu.ltnih.gov For instance, dynamic kinetic resolution using Baker's yeast can produce significant quantities of enantiomerically pure (+)-(1S,5S)-bicyclo[3.3.1]nonane-2,6-dione. vu.lt These chiral derivatives are invaluable intermediates for the synthesis of bioactive natural products, many of which contain the bicyclo[3.3.1]nonane skeleton. vu.ltvu.lttandfonline.com

In the realm of supramolecular chemistry, the rigid, V-shaped scaffold of the bicyclo[3.3.1]nonane framework is highly advantageous. vu.ltvu.lt This well-defined geometry, which can be combined with chirality, allows for the design of C2-symmetric molecules pre-programmed for self-assembly. vu.ltvu.lt These molecules, often featuring hydrogen-bonding units, can associate to form larger, ordered structures such as tubular assemblies. vu.lt The unique shape of the bicyclic core makes it an excellent building block for creating molecular clefts and cavities, which are fundamental to host-guest chemistry and the construction of synthetic receptors. lu.se

Historical Context of Research on Bicyclo[3.3.1]nonane Frameworks

Research into the bicyclo[3.3.1]nonane ring system has a rich history, driven by its presence in numerous natural products and its intriguing conformational properties. nih.govoregonstate.edu Early investigations focused on understanding the synthesis and reactivity of this bicyclic structure. oregonstate.edu A significant advancement in the synthesis of the bicyclo[3.3.1]nonane core was discovered by Effenberger in 1984, involving the reaction of a cyclohexene (B86901) derivative with malonyl dichloride. nih.govrsc.org This method provided an efficient route to the bicyclic system and has been widely adopted and modified by researchers. nih.govrsc.org

Over the years, various synthetic strategies have been developed to construct the bicyclo[3.3.1]nonane framework, including intramolecular aldol (B89426) condensations and tandem Michael addition-Claisen condensation cascades. nih.govrsc.org The development of these synthetic routes has been crucial for accessing not only the parent hydrocarbon but also a wide array of functionalized derivatives, including the title compound, this compound. sioc-journal.cnresearchgate.net These synthetic advancements have paved the way for its use in more complex applications, such as asymmetric catalysis and the synthesis of biologically active compounds. nih.govresearchgate.net

Overview of the Compound's Rigid, Symmetrical Framework

The bicyclo[3.3.1]nonane framework is composed of two fused cyclohexane (B81311) rings, which gives it a distinctive and conformationally significant structure. vu.ltontosight.ai The parent hydrocarbon can, in principle, exist in several conformations, including chair-chair, boat-chair, and boat-boat forms. vu.lt For this compound, computational and spectroscopic studies have shown that the double-chair (CC) conformation is the most stable. researchgate.net The chair-boat (CB) conformer is calculated to be 3.4 kJ/mol higher in energy. researchgate.net This high degree of conformational rigidity is a key feature that makes its derivatives useful as scaffolds in supramolecular chemistry and as ligands in catalysis. lu.seresearchgate.net

The molecule possesses C2v symmetry in its ideal conformation, contributing to its utility in creating well-defined molecular architectures. X-ray diffraction studies have provided precise data on its solid-state structure, confirming the dominance of the double-chair conformation. researchgate.net This rigid structure ensures that functional groups appended to the skeleton have a predictable spatial orientation, which is critical for designing molecules with specific recognition or catalytic properties.

Interactive Data Tables

Conformational Energy of this compound

ConformerRelative Energy (kJ/mol)Reference
Double-Chair (CC)0 (Most Stable) researchgate.net
Chair-Boat (CB)3.4 researchgate.net

Crystallographic Data for this compound (Phase II)

ParameterValueReference
Crystal SystemMonoclinic researchgate.net
Space GroupC2/c researchgate.net
a (Å)7.38042(4) researchgate.net
b (Å)10.38220(5) researchgate.net
c (Å)9.75092(5) researchgate.net
β (°)95.359(1) researchgate.net
Temperature (K)80 researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O2 B7767468 Bicyclo[3.3.1]nonane-2,6-dione

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,5R)-bicyclo[3.3.1]nonane-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c10-8-3-1-6-5-7(8)2-4-9(6)11/h6-7H,1-5H2/t6-,7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNPVTXLBMSEPN-RNFRBKRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2CCC(=O)C1C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)[C@@H]2CCC(=O)[C@H]1C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Development

Classical Synthetic Routes

Traditional methods for constructing the bicyclo[3.3.1]nonane framework rely on robust and well-established chemical transformations. These routes are effective for producing the racemic form of the dione (B5365651), often serving as the starting point for subsequent chiral resolution.

Double Michael Condensation Approaches

A foundational route to racemic bicyclo[3.3.1]nonane-2,6-dione involves a double Michael condensation reaction. rsc.org In this procedure, two units of dimethyl malonate are condensed with two units of paraformaldehyde. rsc.orgresearchgate.net This initial reaction forms an intermediate, often referred to as Meerwein's ester. Subsequent treatment of this intermediate with a mixture of acetic acid and hydrochloric acid (HOAc/HCl) induces cyclization and decarboxylation, yielding the target this compound. rsc.org This method provides a reliable pathway to the racemic mixture of the dione. rsc.org

Condensation Reactions for Bicyclic Framework Construction

The construction of the bicyclic framework is not limited to a single type of condensation. Various strategies that form the requisite carbon-carbon bonds have been successfully employed. For instance, tandem reactions combining a Michael addition with an intramolecular aldol-type condensation have been reported. rsc.org Another approach involves an intramolecular condensation of a cyclooctanone (B32682) intermediate, catalyzed by a rhenium complex, [ReBr(CO)₃(thf)], which yields the bicyclo[3.3.1]nonane-dione structure. rsc.org Furthermore, sequential Dieckmann condensation reactions have been utilized as a unified approach for building the bicyclo[3.3.1]nonane-2,4,9-trione core, demonstrating the versatility of condensation chemistry in accessing this bicyclic system. researcher.life

Cyclohexanone (B45756) Annulation Reactions

Annulation reactions starting from cyclohexanone derivatives represent another significant classical strategy. researchgate.net This approach involves the formation of a new ring fused to the initial cyclohexanone ring. A common method is the reaction of cyclohexanones with α,β-unsaturated aldehydes or ketones. rsc.org A specific example is the Stork enamine reaction, where an enamine derived from a cyclohexanone, such as 1-N-morpholino-4-t-butylcyclohexene, reacts with an annulating agent like acryloyl chloride to construct the second ring, yielding the bicyclic dione framework. journals.co.za Michael-aldol type annulations between substituted 1,3-cyclohexanediones and enals have also been developed into an effective one-pot process for synthesizing polysubstituted bicyclo[3.3.1]nonane derivatives. ucl.ac.uk

Stereoselective and Enantioselective Synthesis

Accessing enantiomerically pure forms of this compound is crucial for its application in asymmetric synthesis. researchgate.netlmaleidykla.lt To this end, methods have been developed that either resolve a racemic mixture or construct the chiral framework directly.

Kinetic Resolution Strategies via Biocatalysis

Biocatalysis, particularly using whole-cell systems, has proven to be a powerful tool for the kinetic resolution of racemic this compound. The most prominent method employs baker's yeast (Saccharomyces cerevisiae). rsc.org This biotransformation is highly efficient for large-scale production, with reports of synthesizing up to 45 grams of enantiomerically pure (+)-(1S,5S)-bicyclo[3.3.1]nonane-2,6-dione. researchgate.net The success of this resolution is notably enhanced by using a specific strain, "baker's yeast for sweet dough". lu.sethieme-connect.com The process works by the yeast's enzymes selectively reducing one enantiomer (the (-)-dione) to the corresponding diol, leaving the desired (+)-dione unreacted and thus allowing for its isolation in high enantiomeric purity. thieme-connect.com This method can also produce the (-)-dione with a significant enantiomeric excess of 75%. researchgate.netthieme-connect.com Further improvements to this resolution have been achieved using genetically engineered yeast cells. lu.sersc.org

Table 1: Baker's Yeast-Mediated Kinetic Resolution of (±)-Bicyclo[3.3.1]nonane-2,6-dione
BiocatalystProduct IsolatedEnantiomeric PurityScale
Baker's Yeast for Sweet Dough(+)-Bicyclo[3.3.1]nonane-2,6-dioneEnantiomerically PureLarge Scale (up to 45g) researchgate.netthieme-connect.com
Baker's Yeast for Sweet Dough(-)-Bicyclo[3.3.1]nonane-2,6-dione75% eeNot Specified researchgate.netthieme-connect.com
Genetically Engineered Saccharomyces cerevisiaeOptically Pure this compoundImproved Resolution lu.seNot Specified

Asymmetric Cyclization Reactions

Asymmetric cyclization offers a more direct route to enantiopure bicyclic ketones by building the chiral structure from achiral or prochiral precursors using a chiral catalyst. A highly enantioselective synthesis of bicyclo[3.3.1]nonane diketones has been achieved through asymmetric cyclization induced by chiral pyrrolidine (B122466) derivatives. researchgate.net Specifically, the use of (S)- and (R)-2-methoxymethylpyrrolidine as organocatalysts can induce the cyclization of cyclohexanone enamines with reagents like propenoyl chloride to afford the bicyclic products with high enantioselectivity. researchgate.netresearchgate.net This methodology represents a powerful application of organocatalysis in the construction of complex chiral molecular frameworks.

Table 2: Pyrrolidine-Induced Asymmetric Cyclization for Bicyclo[3.3.1]nonane Synthesis
Chiral Inducer/CatalystReactantsKey TransformationOutcome
(S)- or (R)-2-MethoxymethylpyrrolidineCyclohexanone Enamines + Propenoyl ChlorideAsymmetric CyclizationHighly enantioselective synthesis of bicyclo[3.3.1]nonane diketones researchgate.netresearchgate.net

Desymmetrization Approaches in Bicyclo[3.3.1]nonane Synthesis

The desymmetrization of prochiral or meso compounds is a powerful strategy for the enantioselective synthesis of complex molecules, allowing for the creation of multiple stereocenters in a single, efficient operation. researchgate.netresearchgate.net In the context of bicyclo[3.3.1]nonane synthesis, this approach has been effectively applied to C2-symmetric prochiral substrates, such as 1,3-dicarbonyl compounds, to generate chiral bicyclic structures. researchgate.net

Organocatalytic asymmetric transformations have emerged as a key technology for constructing enantioenriched molecules with significant complexity and diversity. researchgate.net These methods have been elegantly employed to assemble a myriad of chiral architectures containing the bicyclo[3.3.1]nonane unit. researchgate.net One notable example is the organocatalytic enantioselective desymmetrization of trisubstituted nitroolefin-linked cyclohexanones. This intramolecular Michael addition reaction efficiently constructs a chiral bicyclic core with high enantio- and diastereoselectivity, establishing three stereogenic centers, including a quaternary carbon. acs.org

Another significant advancement in this area is the use of palladium-catalyzed asymmetric allylic alkylation for the desymmetrization of bicyclo[3.n.1]-3-one derivatives. lookchem.com This method provides a catalytic asymmetric route to chiral bicyclic ketones, which are valuable intermediates in the synthesis of various natural products and their analogues. lookchem.com

Method Substrate Type Key Features Outcome
Organocatalytic Intramolecular Michael AdditionTrisubstituted nitroolefin-linked cyclohexanonesHighly enantioselective and diastereoselective; forms three stereogenic centers, including a quaternary carbon. acs.orgChiral bicyclic core. acs.org
Palladium-Catalyzed Asymmetric Allylic AlkylationBicyclo[3.n.1]-3-one derivativesCatalytic asymmetric route. lookchem.comEnantioenriched bicyclic ketones. lookchem.com

Advanced Cyclization Techniques

Nitrile Oxide-Allene Cycloaddition for Tricyclic Intermediates

Cycloaddition reactions are a cornerstone in the synthesis of natural products containing the bicyclo[3.3.1]nonane framework. rsc.org A unique and effective application of this strategy is the nitrile oxide-allene cycloaddition. This reaction was notably demonstrated in the synthesis of the core structure of Hypervolutin A. rsc.orgresearchgate.net

The process begins with an allene (B1206475) derivative, which serves as the cyclization precursor. rsc.orgresearchgate.net When this precursor is exposed to phenyl isocyanate, a nitrile oxide is generated in situ, which then undergoes a cycloaddition reaction with the allene. rsc.orgresearchgate.net This transformation yields a bicyclo[3.3.1]nonane-containing tricycle. rsc.orgresearchgate.net In a specific reported synthesis, this cycloaddition proceeded with a 40% yield. rsc.orgresearchgate.net An interesting aspect of this reaction is its diastereoselectivity; even when a diastereomeric mixture of the allene precursor was used, only the 'anti' cycloadduct was formed, indicating that the 'syn' diastereoisomer is reluctant to undergo the cycloaddition. rsc.orgresearchgate.net

Reactants Key Reagent Product Yield Reference
Allene derivative (cyclization precursor)Phenyl isocyanateBicyclo[3.3.1]nonane-containing tricycle40% rsc.orgresearchgate.net

Organometallic-Mediated and Other Carbocyclizations

Organometallic chemistry provides powerful tools for achieving synthetic targets with high stereocontrol, making it invaluable for the construction of complex bicyclo[3.3.1]nonane cores. rsc.org The use of organometallic reagents and catalysts has gained significant importance in recent years for synthesizing both natural and non-natural entities containing this bicyclic framework. rsc.org

One specific example of an organometallic-mediated cyclization involves the use of mercury(II) salts. For instance, the cyclization of 4-cycloocten-1-ol with mercury(II) acetate, followed by reduction, can lead to the formation of 9-oxabicyclo[3.3.1]nonane. beilstein-journals.org While this example yields a heteroatom-containing bicyclic system, it demonstrates the principle of using organometallic reagents to induce carbocyclization of unsaturated precursors to form bicyclic structures. beilstein-journals.org

Acid-Catalyzed Tandem Reactions (e.g., Michael Addition-Intramolecular Aldolization)

Acid-catalyzed tandem reactions, particularly those involving a Michael addition followed by an intramolecular aldol-type condensation, represent an efficient strategy for constructing the bicyclo[3.3.1]nonane skeleton. rsc.orgucl.ac.uk This approach allows for the formation of multiple carbon-carbon bonds in a single synthetic operation.

A notable example is the reaction of a diketone with methyl acrolein in the presence of a strong acid catalyst such as trifluoromethanesulfonic acid (TfOH) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). rsc.org This reaction promotes a Michael addition onto the doubly activated carbon of the diketone, which is then followed by an intramolecular aldolization to yield the bicyclic system. rsc.org This particular sequence has been utilized in synthetic studies toward a hyperforin (B191548) model system, affording the bicyclic product in a 63% yield. rsc.org

Another variation of this methodology involves the annulation of β-keto thiolesters or β-keto sulfones. rsc.orgresearchgate.net This process typically starts with a base-catalyzed Michael addition, followed by an acid-catalyzed aldol (B89426) condensation to form a β,γ-unsaturated bicyclo[3.3.1]nonenone. rsc.orgresearchgate.net

Reactants Catalyst/Reagent Reaction Type Product Yield Reference
Diketone, Methyl acroleinTfOH or TMSOTfAcid-catalyzed tandem Michael addition-intramolecular aldolizationBicyclo[3.3.1]nonenone63% rsc.org
β-keto thiolester/sulfone, EnoneBase, then AcidBase-catalyzed Michael addition, then acid-catalyzed aldol condensationβ,γ-unsaturated bicyclo[3.3.1]nonenone- rsc.orgresearchgate.net

Visible Light-Driven Cyclization Methodologies

The use of visible light in the presence of photoredox catalysts has become an increasingly successful strategy in chemical synthesis, driven by the demand for green and sustainable chemistry. rsc.orgresearchgate.net This method relies on a photoredox catalyst to transfer light energy to the reacting molecules through a redox-neutral pathway, often involving single electron transfer (SET) to activate the molecules. researchgate.net While visible-light-driven synthesis has been applied to create various polycyclic compounds, its specific application to form the bicyclo[3.3.1]nonane core is an area of ongoing research. rsc.orgrsc.org

Intramolecular Cyclopropanation and Lewis Acid-Promoted Regioselective Ring-Opening Reactions

A sophisticated approach to the bicyclo[3.3.1]nonane framework involves the construction of a tricyclic intermediate via intramolecular cyclopropanation, followed by a regioselective ring-opening reaction. This strategy provides a high degree of stereocontrol.

A key example of this methodology is the Lewis acid-promoted regioselective ring-opening of a tricyclo[4.4.0.05,7]dec-2-ene derivative. rsc.orgwaseda.ac.jpresearchgate.net In this process, the tricyclic precursor, synthesized in a stepwise manner, is treated with a Lewis acid such as boron trifluoride diethyl etherate (BF3–OEt2) in a solvent like dichloromethane (B109758) (DCM). rsc.org This induces a regioselective opening of the cyclopropane (B1198618) ring, which is believed to proceed via an intramolecular attack by a benzyl (B1604629) carbonate group, leading to the formation of the desired bicyclo[3.3.1]nonane moiety in excellent yields (33–93%). rsc.org This method has shown potential as a route to intermediates for the synthesis of phloroglucin natural products. rsc.org

Precursor Lewis Acid Solvent Product Yield Reference
Tricyclo[4.4.0.05,7]dec-2-ene derivativeBF3–OEt2Dichloromethane (DCM)Bicyclo[3.3.1]nonane derivative33–93% rsc.org

[ReBr(CO)3(thf)]-Catalyzed Intramolecular Condensation

A notable method for the synthesis of the bicyclo[3.3.1]nonane skeleton involves a rhenium-catalyzed intramolecular condensation. Treatment of cyclic β-keto esters with terminal alkynes in the presence of a catalytic amount of [ReBr(CO)3(thf)]2 leads to the formation of bicyclo[3.3.1]nonene derivatives. acs.org This reaction proceeds through the initial formation of a cyclooctanone intermediate, which then undergoes an intramolecular condensation between the α-methylene of the ketone and the ester group to yield the bicyclo[3.3.1]nonane-dione. rsc.orgresearchgate.net The efficiency of this process can be enhanced by the subsequent use of tetrabutylammonium (B224687) fluoride (B91410) (TBAF). acs.org This method provides a direct route to the bicyclic dione system with yields reported to be in the range of 79–93%. rsc.orgresearchgate.net

ReactantsCatalyst/ReagentProductYield (%)
Cyclic β-keto ester and terminal alkyne[ReBr(CO)3(thf)]2, TBAFBicyclo[3.3.1]nonane-dione79-93

Michael Addition Reactions on Acetylenic ω-Ketoesters

The bicyclo[3.3.1]nonane core can also be synthesized through a tandem Michael addition–Claisen condensation cascade. This was discovered during investigations into the synthesis of oxetane (B1205548) derivatives from acetylenic ω-ketoesters. rsc.org While the use of tetrabutylammonium fluoride (TBAF) yielded the expected oxetane, switching the base to potassium tert-butoxide (tBuOK) resulted in the formation of a tricyclic derivative containing the bicyclo[3.3.1]nonane core in a 42% yield. rsc.orgresearchgate.net This transformation highlights the sensitivity of the reaction pathway to the choice of base, offering an alternative entry to the bicyclic framework.

SubstrateReagentKey TransformationProductYield (%)
Acetylenic ω-ketoestertBuOKTandem Michael addition–Claisen condensationTricyclic derivative with bicyclo[3.3.1]nonane core42

Michael Addition-Driven Cyclization of 3-Hydroxyoxindoles with ortho-Hydroxy-chalcones

A synthetic strategy for bridged cyclic N,O-ketal spirooxindoles incorporating a bicyclic core has been developed utilizing a Michael addition-driven cyclization. rsc.org This reaction involves the treatment of 3-hydroxyoxindoles with ortho-hydroxy-chalcones. rsc.orgresearchgate.net A related sequence using 3-aminooxindoles can also produce the desired bicyclic core, although 3-hydroxyoxindoles exhibit higher reactivity. rsc.org To overcome the lower reactivity of 3-aminooxindoles, the Michael addition/N,O-ketalization sequence is catalyzed by trifluoromethanesulfonic acid (TfOH), leading to the diastereoselective construction of bridged cyclic N,O-ketal spirooxindoles in a 73% yield. rsc.org

Reactant 1Reactant 2CatalystProductYield (%)
3-Aminooxindolesortho-HydroxychalconesTfOHDiastereoselective bridged cyclic N,O-ketal spirooxindoles73

Synthesis of Functionalized Scaffolds

Phenyliodonium (B1259483) Diacetate (PIDA)-Mediated Phenol (B47542) Oxidation and Double Michael Condensation

Polysubstituted bicyclo[3.3.1]nonane-dicarboxylates can be synthesized from phenols through a sequence involving phenyliodonium diacetate (PIDA)-mediated phenol oxidation followed by a double Michael condensation. researchgate.net PIDA is a hypervalent iodine reagent frequently used for the oxidation of phenolic compounds. researchgate.netnih.gov This methodology provides an effective route to highly functionalized bicyclo[3.3.1]nonane systems. researchgate.net

Starting MaterialKey ReagentKey TransformationsProduct
PhenolsPhenyliodonium diacetate (PIDA)Phenol oxidation, Double Michael condensationPolysubstituted bicyclo[3.3.1]nonane-dicarboxylates

Preparation of Bicyclo[3.3.1]nonane-2,4,9-trione System via Effenberger Cyclization Technique

The Effenberger cyclization is a powerful method for constructing the bicyclo[3.3.1]nonane ring system. This technique has been applied to the synthesis of the bicyclo[3.3.1]nonane-2,4,9-trione system from a trimethylsilyl (TMS) enol ether. rsc.org The reaction of 1-methoxy-1-cyclohexene with malonyl dichloride is a classic example of this versatile methodology. rsc.org The bicyclo[3.3.1]nonane-2,4,9-trione core is a key structural motif in polycyclic polyprenylated acylphloroglucinols (PPAPs), a class of natural products with interesting biological activities. arkat-usa.org

Reactant 1Reactant 2Reaction TypeProduct
TMS enol etherMalonyl dichlorideEffenberger CyclizationBicyclo[3.3.1]nonane-2,4,9-trione system

Synthetic Routes to Substituted Bicyclo[3.3.1]nonanones

Various synthetic routes have been developed to access substituted bicyclo[3.3.1]nonanones, which serve as important intermediates for more complex molecules. iucr.orgiucr.org These methods often aim to introduce functionality at specific positions of the bicyclic core, allowing for further elaboration. iucr.org For instance, a one-pot Michael-aldol annulation of substituted 1,3-cyclohexanediones with enals has been shown to be an effective process, yielding bicyclic ketols in good to excellent yields and with notable stereocontrol. ucl.ac.uk The flexibility in substitution patterns, particularly at the bridgehead positions, is crucial for the synthesis of natural and synthetic polycyclic polyprenylated acylphloroglucinols (PPAPs). iucr.org

PrecursorsKey ReactionProduct Features
Substituted 1,3-cyclohexanediones and enalsMichael-aldol annulationGood to excellent yields, appreciable stereocontrol
4-methoxy-6-methyl-6-(4-methylpent-3-en-1-yl)bicyclo[3.3.1]non-3-ene-2,9-dione and prenyl bromideAlkylation with LDAIntroduction of a prenyl group
4-methoxy-6-methyl-7-(3-methylbut-2-en-1-yl)-6-(4-methylpent-3-en-1-yl)bicyclo[3.3.1]-non-3-ene-2,9-dioneReaction with t-BuLiFurther functionalization of the bicyclic core

Solid-Phase Synthesis Methodologies for Polyfunctionalized Bicyclo[3.3.1]nonanes

The adaptation of solution-phase synthesis to solid-phase methodologies has been a pivotal advancement in the generation of polyfunctionalized bicyclo[3.3.1]nonane libraries, which are of significant interest in medicinal chemistry. acs.org A key development in this domain is the use of selenium-mediated cyclization of alkenyl-substituted β-dicarbonyl compounds anchored to a solid support. acs.org

This approach facilitates a streamlined one-step loading and cyclization process. The methodology employs a polystyrene-based selenium resin to which a β-dicarbonyl substrate, functionalized with an alkenyl side chain, is attached. An intramolecular cyclization event then forms the core bicyclo[3.3.1]nonane structure, which remains tethered to the solid support. The final polyfunctionalized bicyclic product is subsequently liberated from the resin. acs.org

The general strategy for this solid-phase synthesis can be detailed in two main stages:

Loading and Cyclization: The synthesis commences with the treatment of an alkenyl-substituted 1,3-dicarbonyl compound with a polystyrene-supported selenyl bromide resin in the presence of a base. This reaction forms a resin-bound selenonium intermediate, which then undergoes a stereoselective intramolecular Michael addition to construct the bicyclo[3.3.1]nonane ring system. acs.org

Cleavage: Following the formation of the bicyclic structure, the product is cleaved from the solid support. Reductive cleavage, often accomplished with a hydride source like tributyltin hydride, is a common method that also efficiently removes the selenium component. acs.org

The solid-phase approach presents notable advantages over conventional solution-phase methods, such as simplified purification protocols and the amenability to automation, which is highly beneficial for the combinatorial synthesis of compound libraries. acs.org

An illustrative example of this methodology is the synthesis of a substituted bicyclo[3.3.1]nonan-9-one. The specific reaction parameters and outcomes are detailed in the interactive data table below. acs.org

Table 1: Solid-Phase Synthesis of a Substituted Bicyclo[3.3.1]nonan-9-one

EntrySubstrateReagents and ConditionsProductYield (%)
1Resin-bound alkenyl β-keto ester1. Polystyrene-supported selenyl bromide, Pyridine, CH₂Cl₂, 25 °C, 24 h; 2. Bu₃SnH, AIBN, Toluene, 80 °C, 4 hSubstituted Bicyclo[3.3.1]nonan-9-one75

The successful implementation of solid-phase synthesis for constructing the bicyclo[3.3.1]nonane framework provides a robust platform for generating diverse molecular libraries suitable for biological evaluation. This methodology permits variability in both the initial 1,3-dicarbonyl compound and the alkenyl side chain, thereby enabling access to a broad spectrum of polyfunctionalized bicyclo[3.3.1]nonane derivatives. acs.org

Chemical Reactivity and Transformation Studies

Fundamental Reaction Pathways

The reactivity of bicyclo[3.3.1]nonane-2,6-dione is primarily centered around its two ketone functionalities. These groups are susceptible to a range of nucleophilic additions and redox reactions, providing pathways to diverse derivatives.

Oxidation Reactions

This compound is generally stable against further oxidation under standard conditions due to the presence of its carbonyl groups. However, the reverse reaction, the oxidation of its corresponding diol, is a common synthetic route to the dione (B5365651). For instance, the biotransformation of bicyclo[3.3.1]nonane-2,6-diol derivatives can potentially yield this compound, although this oxidation was not observed under certain experimental conditions with vegetable biocatalysts. tandfonline.com In related heterocyclic systems like 9-thiabicyclo[3.3.1]nonane-2,6-diol, chemical oxidation using reagents such as chromium trioxide is employed to produce the corresponding dione. orgsyn.org

Reduction Reactions, leading to products like bicyclo[3.3.1]nonane-2,6-diol

The reduction of the two ketone groups in this compound to hydroxyl groups is a well-established transformation. This reaction yields bicyclo[3.3.1]nonane-2,6-diol, a key chiral building block. The stereochemical outcome of the reduction is highly dependent on the reducing agent and reaction conditions. A common and effective method for this transformation is the use of sodium borohydride (B1222165) (NaBH₄) in an alcohol solvent, such as methanol. lmaleidykla.lt This reaction is a critical step in the synthesis of chiral ionic liquids derived from the bicyclo[3.3.1]nonane framework. lmaleidykla.lt

Table 1: Reduction of this compound
ReactantReagentSolventProductReference
This compoundSodium borohydride (NaBH₄)Methanol (abs.)Bicyclo[3.3.1]nonane-2,6-diol lmaleidykla.lt

Substitution Reactions (e.g., with nitroform)

While substitution reactions on the bicyclo[3.3.1]nonane core are possible, specific examples involving the saturated dione are context-dependent. Research has documented the reaction of related unsaturated systems, such as diene-diones, with polynitroalkanes like nitroform. rsc.org However, the direct substitution reaction of this compound itself with nitroform is not extensively detailed in the reviewed literature, which focuses more on the reactions of its unsaturated analogs. rsc.org

Specific Organic Transformations

Beyond fundamental redox reactions, this compound undergoes specific transformations that create new functional groups and expand its synthetic utility, particularly for producing α,β-unsaturated systems.

Cyanohydrin Formation via Trimethylsilyl (B98337) Cyanide Addition and Subsequent Dehydration to α,β-Unsaturated Nitriles

A significant synthetic pathway beginning with this compound involves a two-step process to generate α,β-unsaturated dinitriles. The first step is the nucleophilic addition of a cyanide source to the carbonyl groups to form a cyanohydrin intermediate. nih.gov

The reaction of enantiomerically pure (+)-(1S,5S)-bicyclo[3.3.1]nonane-2,6-dione with trimethylsilyl cyanide (TMSCN) serves as an effective method for this conversion. The use of a copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) catalyst facilitates the addition, yielding the corresponding bis(trimethylsilyloxy) dinitrile (cyanohydrin). nih.gov This intermediate is typically used directly in the next step without extensive purification. The subsequent step involves the dehydration of the cyanohydrin. This elimination reaction is effectively carried out using a mixture of phosphorus oxychloride (POCl₃) and pyridine, which transforms the cyanohydrin into the conjugated bicyclo[3.3.1]nona-2,6-diene-2,6-dicarbonitrile. nih.gov

Table 2: Synthesis of α,β-Unsaturated Dinitrile
StepStarting MaterialReagentsIntermediate/ProductReference
1 (Cyanohydrin Formation)(+)-(1S,5S)-Bicyclo[3.3.1]nonane-2,6-dioneTrimethylsilyl cyanide (TMSCN), Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)Cyanohydrin Intermediate nih.gov
2 (Dehydration)Cyanohydrin IntermediatePhosphorus oxychloride (POCl₃), Pyridine(+)-(1S,5S)-Bicyclo[3.3.1]nona-2,6-diene-2,6-dicarbonitrile nih.gov

Hydrolysis of Dinitriles to α,β-Unsaturated Carboxylic Acids

The α,β-unsaturated dinitrile produced from the dehydration of the cyanohydrin serves as a precursor to α,β-unsaturated carboxylic acids. This transformation is achieved through acid-catalyzed hydrolysis. nih.gov The dinitrile is refluxed in a mixture of concentrated hydrochloric acid (HCl) and acetic acid. This process converts both nitrile functional groups into carboxylic acid groups, yielding (+)-(1S,5S)-bicyclo[3.3.1]nona-2,6-diene-2,6-dicarboxylic acid. nih.gov This final product is a valuable chiral building block for further synthetic applications.

Table 3: Hydrolysis of Dinitrile to Dicarboxylic Acid
ReactantReagentsConditionsProductReference
(+)-(1S,5S)-Bicyclo[3.3.1]nona-2,6-diene-2,6-dicarbonitrileConcentrated Hydrochloric Acid (HCl), Acetic AcidReflux(+)-(1S,5S)-Bicyclo[3.3.1]nona-2,6-diene-2,6-dicarboxylic acid nih.gov

Halogenation Reactions with Molecular Bromine and Chlorine: Stereoselectivity Studies

The stereoselectivity of the halogenation of this compound with molecular bromine and chlorine has been a subject of detailed study. rsc.orgrsc.org The rigid conformational nature of the bicyclic system influences the direction of attack by the halogen. When this compound is treated with bromine in chloroform, the reaction proceeds quickly to yield α,α′-dihalogeno derivatives. rsc.org These studies are crucial for the subsequent synthesis of complex structures, as the stereochemistry of the halogenated intermediates dictates the outcome of further reactions, such as the aforementioned Favorskii-type ring closure. rsc.orgresearchgate.net The specific stereochemical outcomes are a result of the steric and electronic environment of the α-carbons adjacent to the carbonyl groups.

ReagentSolventProduct
Molecular Bromine (Br₂)Chloroformα,α′-dibromo this compound
Molecular Chlorine (Cl₂)-α,α′-dichloro this compound

This table outlines the reactants and products in the halogenation of this compound.

Baeyer–Villiger Oxidation for Chiral Bifunctional Oxabicyclodecanediones

The Baeyer-Villiger oxidation of this compound and its derivatives provides a pathway to chiral bifunctional oxabicyclodecanediones, which are valuable lactone structures. researchgate.net This reaction involves the insertion of an oxygen atom adjacent to a carbonyl group and is highly regioselective. researchgate.netrsc.org The regioselectivity is governed by factors such as the migratory aptitude of the groups attached to the carbonyl carbon, as well as kinetic and stereoelectronic effects. researchgate.net In the case of bicyclo[3.3.1]nonane diones with non-equivalent carbonyl groups, such as at the C-2 and C-9 positions, the oxidation shows high selectivity. researchgate.netrsc.org Semi-empirical calculations have indicated that the distortion from sp² hybridization is greater at the C-9 carbonyl group than at the C-2 carbonyl, influencing the site of oxygen insertion. researchgate.netrsc.org This selective oxidation leads to the formation of functionalized oxabicyclic keto lactones. researchgate.net

Stereoelectronic and Conformational Effects on Reduction of Bicyclo[3.3.1]nonane Diketones

The reduction of bicyclo[3.3.1]nonane diketones is significantly influenced by stereoelectronic and conformational effects, which dictate the stereochemical outcome. cdnsciencepub.comresearchgate.net Studies on the reduction of bicyclo[3.3.1]nonane-2,9-dione with reagents like sodium borohydride and lithium aluminium hydride have shown low regioselectivity between the two carbonyl groups in the initial step. However, the diastereoselectivity at either the C-2 or C-9 carbonyl group is essentially total. researchgate.net The experimental results of π-facial stereoselection during the reduction of the carbonyl groups have been successfully explained using the exterior frontier orbital extension (EFOE) model. cdnsciencepub.comresearchgate.net This model suggests that the facial diastereoselectivity is a result of the ground-state facial anisotropy of the frontier orbital extension, steric effects, and the intrinsic reactivity of the carbonyl groups. cdnsciencepub.com

DiketoneReducing AgentKey Findings
Bicyclo[3.3.1]nonane-2,9-dioneSodium borohydride, Lithium aluminium hydrideLow regioselectivity between C-2 and C-9 carbonyls; high diastereoselectivity at each carbonyl. researchgate.net
Bicyclo[3.3.1]nonane 1,3-diketonesHydride reagentsπ-facial stereoselection rationalized by the EFOE model. cdnsciencepub.com

This table presents key findings from reduction studies on bicyclo[3.3.1]nonane diketones.

Regioselectivity on Electroreductive Transannular Reactions in Related Bicyclic Systems

While specific studies on the electroreductive transannular reactions of this compound are not extensively detailed in the provided context, research into related bicyclic and medium-sized ring systems highlights the potential for such transformations. Transannular reactions, which involve the formation of a bond across a ring, are powerful methods for constructing complex bicyclic scaffolds. rsc.org In related systems, palladium-catalyzed asymmetric conjugate addition of aryl boronic acids to medium-sized cycloalkenones, followed by an intramolecular aldol (B89426) trapping, demonstrates an enantioselective transannular reaction. rsc.org These reactions create bicyclic products with high yield and stereocontrol. rsc.org Such methodologies underscore the propensity of bicyclic diketones to undergo intramolecular cyclizations, where regioselectivity would be a critical factor determined by the specific electronic and steric environment of the reacting centers within the bicyclo[3.3.1]nonane framework.

Structural Characterization and Conformational Analysis

Computational Chemistry Approaches

Computational methods are powerful tools for elucidating the conformational preferences and energetic properties of bicyclo[3.3.1]nonane-2,6-dione. These approaches provide detailed insights into the stability of different conformers and the energy barriers between them.

Ab initio Calculations of Conformational Stability

Ab initio calculations, specifically at the Hartree-Fock (HF) level with a 6-31G** basis set, have been employed to investigate the conformational stability of this compound. plu.mxresearchgate.net These calculations reveal the existence of four distinct conformers arising from the inversion of the six-membered rings. plu.mxresearchgate.net The primary conformers of interest are the double-chair (CC) and the chair-boat (CB).

Studies have shown that the double-chair (CC) conformer is the most stable form for this compound. The chair-boat (CB) conformer is calculated to be higher in energy by 3.4 kJ mol⁻¹. plu.mx

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has proven to be a highly accurate method for predicting the structural and electronic properties of this compound. Time-dependent DFT (TD-DFT) is particularly valuable for studying chiroptical properties, such as electronic circular dichroism (ECD). mdpi.commdpi.comacs.org

DFT calculations have been instrumental in excellently predicting the Vibrational Circular Dichroism (VCD) and IR spectra of this molecule. mdpi.com These theoretical predictions are crucial for interpreting experimental data and confirming the presence of different conformers. For instance, TD-DFT calculations have been used to analyze the chiroptical properties of derivatives of this compound, providing evidence for through-space interactions between chromophores. mdpi.comresearchgate.net The concerted use of TD-DFT for calculating both optical rotation and circular dichroism has become a practicable approach for determining the absolute configurations of chiral bicyclo[3.3.1]nonane diones. acs.org

Molecular Mechanics Calculations for Bicyclo[3.3.1]nonane Derivatives

Molecular mechanics calculations offer a computationally efficient method to explore the conformational landscape of bicyclo[3.3.1]nonane derivatives. iucr.org These calculations are often used as a preliminary step to identify low-energy conformers, which can then be further optimized using more rigorous quantum mechanical methods like DFT. mdpi.com For instance, the MMFF94 force field has been used in Monte-Carlo conformational searches to identify minimum energy conformers of related bicyclic compounds. mdpi.com Molecular mechanics has also been applied to study other derivatives, such as 9-thiathis compound, to understand their structural features. iucr.org

Conformational Energy Profiles and Two-Dimensional Energy Maps

To visualize the conformational flexibility and the transitions between different conformers, conformational energy profiles and two-dimensional energy maps are constructed. These maps can be generated by systematically varying key dihedral angles and calculating the corresponding energy. researchgate.netresearchgate.net

For this compound, a two-dimensional energy map can be derived as a function of the dihedral angles τ1 = 1–2–3–4 and τ2 = 1–2′–3′–4′. researchgate.net From this map, a one-dimensional energy profile along the minimum energy path can be extracted, illustrating the energy barriers connecting the absolute minimum conformer with other local minima. researchgate.netresearchgate.net

Analysis of Six-Membered Ring Inversion and Conformer Existence

The conformational diversity of this compound is primarily due to the inversion of its two six-membered rings. This leads to the existence of several conformers, with the most significant being the double-chair (CC) and chair-boat (CB) forms. plu.mxrsc.org

Ab initio calculations have established that for this compound, four conformers can exist due to this ring inversion. plu.mxresearchgate.net Theoretical studies consistently identify the double-chair conformer as the most stable. plu.mx However, DFT calculations suggest the presence of three main conformers that are related through concerted torsional motions of the molecular skeleton, with two of these being interchangeable via a C2-rotation. mdpi.com The chiral bicyclic structure can be composed of two merged cyclohexanes possessing both boat and chair conformations. nih.gov

Table 1: Calculated Relative Energies of this compound Conformers

Conformer Calculation Method Relative Energy (kJ mol⁻¹)
Double-Chair (CC) HF/6-31G** 0.0 (most stable)

Advanced Spectroscopic Investigations

Spectroscopic techniques, particularly when coupled with theoretical calculations, provide experimental validation of the conformational features of this compound. Vibrational Circular Dichroism (VCD) has emerged as a powerful probe for the stereochemistry of chiral molecules, including the conformers of this compound. mdpi.com

VCD studies on this compound show strong signals, which is characteristic of many C2-symmetric systems. mdpi.com The experimental VCD and IR spectra are excellently reproduced by DFT calculations, which is crucial for assigning the observed spectral features to specific conformers. mdpi.com The analysis of the VCD spectrum reveals that the correct population factors of the different conformers are essential for accurately reproducing the experimental data, highlighting the conformational mobility of the molecule. mdpi.com The comparison of the spectroscopic signatures with those of more rigid analogues, like bicyclo[3.3.1]nona-3,7-diene-2,6-dione, further elucidates the role of conformational flexibility on the chiroptical properties. mdpi.com

Vibrational Circular Dichroism (VCD) Spectroscopy: Detection of Symmetry Breaking and Inter-Chromophoric Interactions

Vibrational circular dichroism (VCD) has proven to be a powerful tool for investigating the conformational landscape of this compound. mdpi.comresearchgate.net While the molecule possesses C2 symmetry, which typically leads to strong VCD signals, the observed spectra for this compound are less intense and broader compared to more rigid analogs like bicyclo[3.3.1]nona-3,7-diene-2,6-dione. mdpi.comresearchgate.net This has been attributed to its conformational mobility. mdpi.comresearchgate.net

Theoretical calculations using Density Functional Theory (DFT) have been instrumental in interpreting the experimental VCD and IR spectra. mdpi.com These calculations reveal the presence of three main conformers for this compound, which are related by concerted torsional motions of the molecular skeleton. mdpi.comresearchgate.net Two of these conformers can be interchanged by a C2 rotation. mdpi.com The VCD spectrum exhibits distinct features for each conformer, highlighting the importance of considering the correct population factors to accurately reproduce the experimental data. mdpi.comresearchgate.net

A comparison of the experimental and calculated VCD spectra in different regions provides detailed insights:

CH-stretching region: A wavenumber scaling factor of 0.95 was applied to the calculated spectra for optimal comparison. researchgate.net

C=O-stretching region: A scaling factor of 0.96 was used. researchgate.net

Mid-IR region: A scaling factor of 0.98 was employed. researchgate.net

The analysis of inter-chromophoric interactions through VCD spectroscopy provides a deeper understanding of the molecule's chiroptical properties. mdpi.comresearchgate.net

Electronic Circular Dichroism (CD) Spectroscopy: Exciton (B1674681) Couplets, Transannular Interactions, and Homoconjugation

Electronic circular dichroism (ECD) spectroscopy further elucidates the electronic structure and through-space interactions within this compound. The ECD spectrum, like the VCD spectrum, is well-predicted by time-dependent DFT (TD-DFT) calculations. mdpi.commdpi.com Evidence for transannular interactions and homoconjugation, where electron delocalization occurs through space rather than through bonds, has been a key focus of these studies. mdpi.com

The comparison with bicyclo[3.3.1]nona-3,7-diene-2,6-dione is again informative. The presence of C=C double bonds in the latter compound enhances the CD response, both electronically and vibrationally. mdpi.commdpi.com In this compound, the observed Cotton effects in the CD spectrum are influenced by the spatial arrangement of the two carbonyl chromophores. The study of related chiral α,β-unsaturated derivatives has provided further evidence for through-space interaction of π orbitals, leading to non-exciton-type coupling between chromophores. mdpi.com

Photoelectron Spectroscopy for Detecting Homoconjugation and Transannular Orbital Interactions

Photoelectron spectroscopy has provided direct evidence for homoconjugation and transannular orbital interactions in this compound and its derivatives. acs.org This technique measures the energy required to remove electrons from different molecular orbitals, offering insights into orbital energies and interactions. Studies have shown that the through-space interaction between the π-electron systems of the two carbonyl groups influences the electronic properties of the molecule. nih.gov These findings are consistent with data from other spectroscopic methods, collectively painting a picture of significant electronic communication between the two rings of the bicyclic system. mdpi.com

Carbon-13 NMR Spectroscopy for Electronic Structure and Conformational Effects

Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy is a sensitive probe of the electronic environment of carbon atoms within a molecule. For this compound, ¹³C-NMR chemical shifts have provided evidence for electron delocalization through homoconjugation and transannular interactions. mdpi.comrsc.org The chemical shift of the carbonyl carbon, δ(C=O), is particularly informative in this regard. mdpi.com Conformational effects on the carbon chemical shifts have also been observed, confirming the conformational flexibility of the bicyclic framework. rsc.org Detailed analysis of the ¹³C-NMR spectra of various substituted bicyclo[3.3.1]nonanes has helped to confirm the conformation of the molecular framework. rsc.org

Raman and Infrared (IR) Spectroscopy for Vibrational Spectral Band Assignment

Raman and Infrared (IR) spectroscopy are complementary techniques used to study the vibrational modes of a molecule. The Raman and IR spectra of this compound have been recorded in the solid, liquid, and gas phases. plu.mxresearchgate.net Ab initio calculations have been employed to aid in the assignment of the vibrational spectral bands. plu.mxresearchgate.net These calculations indicate the existence of four conformers due to the inversion of the six-membered rings, with the double-chair (CC) conformer being the most stable. plu.mx The chair-boat (CB) conformer is calculated to be 3.4 kJ/mol higher in energy. plu.mx By comparing the theoretical and experimental spectra, a detailed assignment of the vibrational bands has been achieved. plu.mxresearchgate.net

Table 1: Key Vibrational Band Assignments for this compound

Spectral RegionWavenumber (cm⁻¹)Vibrational Mode Assignment
CH-stretching~2850-3000C-H stretching vibrations
C=O-stretching~1700Carbonyl (C=O) stretching vibrations
Mid-IR1075C-H bendings, CH₂-wagging-twisting, and C-C stretching
Mid-IR1250CH₂-wagging-twisting and C-C stretching

Data compiled from reference mdpi.com.

Solid-State Structural Elucidation

X-ray Crystallography of this compound and Substituted Derivatives

X-ray crystallography provides definitive information about the three-dimensional structure of molecules in the solid state. The crystal structures of this compound and several of its derivatives have been determined. lu.sechalmers.se These studies have been crucial in understanding how the structural features of this class of compounds, in combination with weak intermolecular interactions such as hydrogen bonds, dictate their solid-state packing. lu.sechalmers.se

The analysis of the crystal structure of bicyclo[3.3.1]nonane derivatives has been enhanced by the network approach, which has proven to be a valuable method for understanding and comparing weak interactions. chalmers.se In the case of the related endo,endo-bicyclo[3.3.1]nonane-2,6-diol, a previously unknown type of chiral network was identified. For substituted derivatives, such as 9-thiathis compound, both X-ray and neutron diffraction studies have been conducted to precisely determine the molecular geometry, including C-H distances. iucr.org These studies revealed a twin-chair conformation with significant distortions from ideal cyclohexane (B81311) geometry. iucr.org

Table 2: Crystallographic Data for a Substituted Bicyclo[3.3.1]nonane Derivative

CompoundCrystal SystemSpace GroupKey Feature
9-Thiathis compoundOrthorhombicPbcnMolecule has C2 symmetry in the crystal

Data from reference iucr.org.

Neutron Diffraction Studies of Bicyclo[3.3.1]nonane Derivatives

Neutron diffraction provides a powerful tool for accurately determining the positions of hydrogen atoms, which is often challenging with X-ray diffraction. This capability is crucial for a precise understanding of the conformational details in bicyclo[3.3.1]nonane systems, particularly the transannular H···H distances that are critical to their stability and conformation.

The cell dimensions for 9-thiathis compound were determined by X-ray measurements, while the neutron analysis was performed on a 21.0 mm³ crystal.

Table 1: Crystallographic Data for 9-thiathis compound

Parameter Value
Formula C₈H₁₀O₂S
Molecular Weight 170.2
Crystal System Orthorhombic
Space Group Pbcn
a (Å) 10.731 (4)
b (Å) 6.806 (1)
c (Å) 10.771 (2)
U (ų) 786.7
Z 4
D_c (g/cm³) 1.44

Analysis of Hydrogen Bonding Networks and Crystal Packing in the Solid State

The solid-state architecture of bicyclo[3.3.1]nonane derivatives is significantly influenced by hydrogen bonding and other intermolecular interactions, which dictate the crystal packing and the formation of supramolecular networks. The nature and strength of these interactions can be tuned by introducing various functional groups into the bicyclic framework.

In the case of 3-(2-chloroacetyl)-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one, the crystal packing is primarily governed by intermolecular C—H···π interactions. Hirshfeld surface analysis, a tool to quantify intermolecular interactions, revealed that H···H interactions are the most significant contributor to the crystal packing, accounting for 52.3% of the total interactions.

A detailed investigation of 1,1′-(2,6-dihydroxy-2,6-dimethyl-3,7-dioxa-bicyclo[3.3.1]nonane-1,5-diyl)diethanone dihydrate demonstrated the formation of a three-dimensional supramolecular architecture through a combination of strong and weak hydrogen bonds. The molecular units are interlinked via classical O-H···O hydrogen bonds as well as non-classical C-H···O interactions. Hirshfeld surface analysis of this compound and related nonane (B91170) derivatives indicated that H···H and O···H interactions dominate the surface area, underscoring their importance in the crystal packing.

The introduction of unsaturation into the bicyclo[3.3.1]nonane skeleton can have a significant impact on the crystal packing and intermolecular networks compared to their saturated counterparts. For example, an unsaturated diol was found to crystallize differently than its saturated analog, which undergoes spontaneous resolution.

Gas-Phase Electron Diffraction Studies for Conformational Analysis

Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure and conformational preferences of molecules in the gas phase, free from the influence of intermolecular interactions present in solution or the solid state. This method provides unique insights into the intrinsic structural properties of individual molecules.

Investigations of the parent bicyclo[3.3.1]nonane molecule by electron diffraction have confirmed that it adopts a flattened twin-chair conformation in the gas phase. This finding is crucial for understanding the fundamental geometry of this bicyclic system.

A more recent study on 3,7,9-tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane combined GED/mass spectrometry with theoretical calculations to perform a detailed conformational analysis. While X-ray analysis of this compound showed only one conformer in the crystal, the GED analysis revealed a more complex situation in the gas phase at 428 K. The study identified the presence of five different conformers, differing in the conformations of the two piperazine (B1678402) rings (chair or boat) and the orientation of the trifluoromethyl groups.

The relative abundance of these conformers in the gas phase was determined as follows:

Table 2: Conformational Composition of 3,7,9-tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane in the Gas Phase at 428 K

Conformer Description Abundance (%)
I 1-c-out-2-c-out 36 (10)
II + III 1-c-in-2-c-out + 1-c-out-2-c-in 42 (6)
IV 1-b-out-2-c-out 22 (10)
V 1-c-out-2-b-out 0 (10)

The experimental results were best reproduced by theoretical calculations performed at the temperature of the GED experiment (428 K) rather than at standard temperature (298 K). This highlights the importance of temperature in determining the conformational equilibrium in the gas phase. The most stable conformer identified through calculations (1-c-out-2-c-out) corresponded to the one observed in the crystal structure.

Derivatives and Analogs: Synthesis and Properties

Synthesis of Diastereomeric Bicyclic Dibenzoyl Esters from Enantiomerically Pure Bicyclo[3.3.1]nonane-2,6-dione

The synthesis of diastereomeric bicyclic dibenzoyl esters has been accomplished starting from enantiomerically pure (+)-(1S,5S)-bicyclo[3.3.1]nonane-2,6-dione. nih.govresearchgate.net This process allows for the creation of molecules containing two benzoyl chromophores situated within the rigid bicyclic structure. The defined spatial arrangement of these chromophores is crucial for studying their through-space interactions. nih.gov The synthesis provides a valuable method for investigating chiroptical phenomena. researchgate.net

The chiroptical properties of the synthesized diastereomeric esters have been studied, revealing significant insights into the interaction of non-conjugated chromophores. These esters display exciton (B1674681) couplets in their circular dichroism (CD) spectra, which result from the transannular interaction between the two benzoate (B1203000) chromophores. nih.govresearchgate.net The sign of these exciton couplets was correctly reproduced by theoretical computations of the CD spectra. nih.gov The influence of solvent and conformational effects on this exciton coupling was examined using CD spectroscopy. nih.govresearchgate.net However, studies indicated that solvent dielectric constant and conformational effects did not have a major impact on the exciton coupling. nih.gov The distinct CD spectral characteristics are a direct consequence of the fixed spatial relationship of the chromophores on the bicyclo[3.3.1]nonane skeleton. nih.gov

Incorporation of Fused Heterocyclic Rings

The bicyclo[3.3.1]nonane core can be functionalized by the incorporation of fused heterocyclic rings, leading to novel chemical entities with potential applications in supramolecular chemistry and materials science. arkat-usa.org The rigid bicyclic framework holds the heterocyclic portions of the molecule in specific positions, which can facilitate the formation of regular intermolecular structures through hydrogen or electrostatic bonds. arkat-usa.org

New compounds featuring fused thiazole, imidazothiazole, and thiadiazine rings have been synthesized through the condensation reactions of 3,7-dihalobicyclo[3.3.1]nonan-2,6-dione with various binucleophiles. arkat-usa.orgresearchgate.net For instance, the reaction of 3,7-dichlorobicyclo[3.3.1]nonan-2,6-dione with thiocarbamide, 2-thiobenzimidazole, and 4-amino-2,4-dihydro-3H-triazolothione yields compounds with two heterocyclic moieties fixed in a defined conformation by the bicyclic frame. arkat-usa.org Using the dibromo analog of the starting dione (B5365651) resulted in lower yields and a greater formation of by-products. arkat-usa.org

Synthesized Heterocyclic Derivatives from 3,7-Dichlorobicyclo[3.3.1]nonan-2,6-dione
ReactantResulting Fused Ring SystemProduct Yield
ThiocarbamideBis-thiazole75%
2-ThiobenzimidazoleBis-imidazothiazoleData not specified
4-Amino-2,4-dihydro-3H-triazolothioneBis-1,8a-dihydro-5H- nih.govorgsyn.orgunl.pttriazolo[3,4-b] nih.govarkat-usa.orgunl.ptthiadiazineData not specified

Preparation of Heteroanalogs

Heteroanalogs of bicyclo[3.3.1]nonane, where one or more carbon atoms in the skeleton are replaced by a heteroatom, are an important class of compounds. These modifications can significantly alter the chemical and physical properties of the parent structure.

9-Thiathis compound is a key heteroanalog that can be synthesized through various routes. One established method involves the reaction of 1,5-cyclooctadiene with sulfur dichloride to produce (1α,2α,5α,6α)-2,6-dichloro-9-thiabicyclo[3.3.1]nonane. orgsyn.org This intermediate is then converted to (endo,endo)-9-thiabicyclo[3.3.1]nonane-2,6-diol, which is subsequently oxidized to yield 9-thiathis compound in good yields (88-92%). orgsyn.org An alternative one-pot method involves the hydrogenation of biogenic succinic acid in the presence of a palladium on alumina catalyst and an ionic liquid matrix under high pressure of carbon dioxide and hydrogen. unl.pt This compound is a valuable intermediate; for instance, derivatives of 9-thiabicyclo[3.3.1]nonane can be used in synthetic routes toward dithiaadamantanes. gla.ac.uk

Synthesis of 9-Thiathis compound
Starting MaterialKey StepsOverall Yield
1,5-Cyclooctadiene1. Reaction with SCl₂ 2. Conversion to diol 3. Oxidation~82-85% (from dichloride)
Succinic AcidOne-pot hydrogenation in CO₂/ionic liquid70-90% selectivity

Azabicyclo[3.3.1]nonane systems, which are found in the core structure of many indole alkaloids, are of significant interest due to their biological activities. The synthesis of enantiomerically pure N-Boc 9-azathis compound has been achieved from the corresponding N-Bn and N-Boc protected 9-azabicyclo[3.3.1]nonane-2,6-diols. acs.orgresearchgate.net The resolution of the racemic diols can be accomplished by crystallizing their diastereomeric esters or through kinetic resolution using a lipase. acs.orgresearchgate.net Another synthetic approach to the azabicyclo[3.3.1]nonane core is the double Mannich reaction. This involves the reaction of a β-keto ester with dioxazepanes, which act as electrophiles, in the presence of a Lewis acid like methyltrichlorosilane.

Chiroptical Properties of Enantiomerically Pure Derivatives

The chiroptical properties of enantiomerically pure derivatives of this compound are a subject of significant research, providing insights into the relationship between molecular structure, absolute configuration, and optical activity. These studies primarily utilize circular dichroism (CD) spectroscopy, often in conjunction with theoretical computations, to elucidate stereochemical details.

The synthesis of various chiral derivatives frequently starts from enantiomerically pure (+)-(1S,5S)-bicyclo[3.3.1]nonane-2,6-dione, which serves as a versatile building block. lu.senih.govnih.govquick.cz The introduction of chromophores into this chiral scaffold allows for the study of their electronic interactions and the resulting chiroptical phenomena. For instance, the synthesis of bicyclic enones and α,β-unsaturated dinitriles has been accomplished to investigate these properties. lu.senih.gov

A key aspect of these studies is the correlation of the sign of the Cotton effect (CE) with the absolute configuration of the molecule. researchgate.net For example, in certain bicyclic enones, a positive Cotton effect in a bisignate CD curve is attributed to the nonplanarity of the chromophore. researchgate.net Theoretical calculations, such as time-dependent density functional theory (TDDFT), are instrumental in simulating CD spectra and confirming the absolute configurations determined experimentally. acs.orgacs.org These concerted approaches, comparing experimental and simulated spectra, provide a reliable method for assigning absolute configurations to new chiral derivatives. acs.orgacs.org

In difunctional derivatives, where two chromophores are present within the bicyclic system, transannular interactions can lead to exciton coupling, which is observable in the CD spectrum as intense bisignate couplets. nih.govnih.gov This phenomenon has been studied in diastereomeric dibenzoyl esters and 3,7-dibenzylidenebicyclo[3.3.1]nonanes. nih.govnih.gov The sign of the exciton couplet is related to the spatial arrangement and chirality of the interacting transition dipoles of the chromophores. nih.gov For example, difunctional 3,7-dibenzylidenebicyclo[3.3.1]nonanes exhibit intense CD couplets due to this exciton coupling. nih.gov In some cases, through-space interactions (homoconjugation) of π orbitals are suggested to contribute to the observed CD spectra, particularly when the chromophores are predisposed to such interactions by the conformation of the bicyclic skeleton. nih.gov

DerivativeChromophore(s)Key CD Spectral FeatureAttributed Interaction
(+)-(1S,5S)-Bicyclo[3.3.1]nona-2,6-diene-2,6-dicarbonitrileα,β-unsaturated nitrileBisignate Cotton Effect (π→π)Homoconjugation / Through-space interaction nih.gov
3,7-Dibenzylidenebicyclo[3.3.1]nonanesStyrene (Benzylidene)Intense CD couplets (negative sign)Exciton coupling nih.gov
Diastereomeric Bicyclo[3.3.1]nonane Dibenzoyl EstersBenzoateExciton coupletsTransannular interaction of non-conjugated chromophores nih.gov
(+)-(1S,5R)-Bicyclo[3.3.1]nonane-2,3,6-trioneEnone / EnolPositive Cotton effect in bisignate curveNonplanarity of the chromophore researchgate.net
N-Boc 9-azathis compoundKetone (n→π)CD spectrum compared with TDDFT calculationsDetermination of absolute configuration acs.org

Studies on the Influence of Substitutions on Ring Conformations

The bicyclo[3.3.1]nonane framework is a conformationally flexible system composed of two fused cyclohexane (B81311) rings. Its derivatives can theoretically exist in several conformations, primarily the chair-chair (CC), boat-chair (BC), and boat-boat (BB) forms. The conformational equilibrium is highly sensitive to the pattern of substitution on the bicyclic skeleton, making it an excellent model for conformational analysis.

In the unsubstituted bicyclo[3.3.1]nonane, the double chair (CC) conformation is generally the most stable. However, the introduction of substituents can significantly alter this preference by introducing steric interactions. The positions with the most profound influence on the ring conformation are the C3 and C7 carbons.

Recent studies have continued to explore these relationships by synthesizing novel substituted bicyclo[3.3.1]nonanones to elucidate how different substitution patterns affect the three-dimensional shapes of the molecules. iucr.org For example, the synthesis and analysis of rac-4,8-divinylthis compound revealed a structure composed of two fused cyclohexane rings possessing both boat and chair conformations. nih.gov The ability to control the spatial orientation of various substituents on this rigid framework is crucial for its application in areas such as asymmetric catalysis and the design of biologically active molecules. ucl.ac.uk

Substitution PatternPredominant ConformationReason for Preference
UnsubstitutedChair-Chair (CC)Most stable, lowest energy form
3b- or 7b- (exo) substitutionChair-Chair (CC)Substituent points away, minimizing steric hindrance
3a- or 7a- (endo) substitutionBoat-Chair (BC)Reduces spatial interaction between the two rings
3a- and 7a- (endo) disubstitution (small substituents)Boat-Chair (BC) / Chair-Boat (CB)Population depends on substituent size
3a- and 7a- (endo) disubstitution (bulky substituents)Boat-Boat (BB)Minimizes severe steric repulsion from bulky groups
4,8-Divinyl substitutionBoat and Chair conformationsSpecific influence of vinyl groups on the rings nih.gov

Applications in Advanced Organic Synthesis and Supramolecular Chemistry

Role as a Versatile Chiral Building Block in Asymmetric Synthesis

The C2-symmetric structure of bicyclo[3.3.1]nonane-2,6-dione makes it an excellent candidate for applications in asymmetric synthesis. The production of enantiomerically pure forms of this compound is a critical first step. A notable method involves the kinetic resolution of the racemic dione (B5365651) using Baker's yeast, which has been optimized for large-scale synthesis, yielding optically pure (+)-(1S,5S)-bicyclo[3.3.1]nonane-2,6-dione lu.se. This enantiomerically pure building block is then employed in the construction of more complex chiral structures, such as molecular tweezers and supramolecular macrocycles lu.se.

A specific application of its role as a chiral building block is in the synthesis of chiral ionic liquids (CILs) used for asymmetric catalysis. For instance, (+)-(1S,5S)-bicyclo[3.3.1]nonane-2,6-dione is the starting material for synthesizing a chiral bicyclo[3.3.1]nonane derivative that functions as an ionic liquid catalyst lmaleidykla.lt. This catalyst has been successfully used to induce asymmetry in Michael's addition reactions, demonstrating the transfer of chirality from the bicyclic core to the reaction product lmaleidykla.lt.

Table 1: Asymmetric Michael's Addition Using a this compound-Derived Catalyst lmaleidykla.lt

RoleCompoundDetails
Chiral Source (+)-(1S,5S)-bicyclo[3.3.1]nonane-2,6-dioneStarting material for the catalyst.
Catalyst (+)-(1S,2R,5S,6R)-2,6-di{[(N-methylimidazol-3-ium-3-yl]acetyl)oxy}bicyclo[3.3.1]nonane di(tetrafluoroborate)A chiral ionic liquid (CIL) synthesized from the chiral source.
Reactants 1,3-diphenyl-2-propen-1-one (Chalcone) and Diethyl malonateSubstrates for the Michael's addition reaction.
Product (+)-(S)-diethyl-2-(3-oxo-1,3-diphenylpropyl)malonateThe resulting adduct showed an optical purity of 57% and an enantiomeric excess (ee) of 35%.

Precursor for Complex Polycyclic Structures

The rigid bicyclo[3.3.1]nonane framework is an ideal precursor for constructing even more complex and sterically constrained polycyclic molecules, including adamantanes and their heteroatom-containing analogues.

The this compound skeleton is historically linked to the synthesis of adamantane. Early attempts to synthesize adamantane by Hans Meerwein resulted in 1,3,5,7-tetracarbomethoxythis compound, a compound now known as "Meerwein's ester" wikipedia.org. This ester was the precursor in the first successful, albeit low-yield, synthesis of adamantane by Vladimir Prelog in 1941 wikipedia.org. Modern synthetic strategies continue to rely on this fundamental approach, utilizing the cyclization of bicyclo[3.3.1]nonane derivatives to construct the adamantane scaffold, particularly for accessing 1,2-disubstituted adamantane compounds nih.gov. Furthermore, this compound itself has been used as the starting material in a multi-step synthesis to create novel bridge-polyoxygenated 2-azaadamantane precursors .

The this compound framework enables the synthesis of oxaprotoadamantanes, which are caged polycyclic ether structures. The transformation of α,α′-dihalogeno derivatives of this compound under basic conditions, such as in the presence of sodium methoxide, leads to an intramolecular ring closure researchgate.netresearchgate.net. This reaction proceeds via the formation of a C–O bond, resulting in the highly functionalized and chiral 2-oxatricyclo[4.3.1.0³˒⁸]decane structure, also known as a 2-oxaprotoadamantane researchgate.netresearchgate.net.

Table 2: Synthesis of Polycyclic Structures from this compound Derivatives

Target PolycyclePrecursor TypeKey TransformationReference
Adamantane Meerwein's Ester (a dione derivative)Multi-step reduction and decarboxylation wikipedia.org
1,2-Disubstituted Adamantanes Bicyclo[3.3.1]nonane derivativesAcid-catalyzed cyclization nih.gov
2-Azaadamantane This compoundMulti-step synthesis and cyclization
2-Oxaprotoadamantane α,α′-Dihalogeno this compoundBase-induced intramolecular C-O bond formation researchgate.netresearchgate.net

The utility of the bicyclo[3.3.1]nonane unit extends beyond adamantanes, serving as a key intermediate for a wide array of complex molecules rsc.org. Its structural framework is present in many biologically active natural products rsc.orgnih.gov. For example, the bicyclo[3.3.1]nonane system is the central core of the polyprenylated acylphloroglucinol (PPAP) family of natural products, which exhibit significant medicinal properties ucl.ac.uk. Synthetic strategies targeting these and other complex molecules often rely on methodologies that construct or utilize the bicyclo[3.3.1]nonane skeleton, such as Effenberger-type cyclizations, to build key intermediates rsc.orgnih.gov.

Synthetic Utility in Natural Product Analog Synthesis

The bicyclo[3.3.1]nonane core is not just a synthetic tool but is also found within the structures of various natural products, particularly certain types of sesquiterpenoids.

The bicyclo[3.3.1]nonane carbocycle is a key structural feature of several natural products. For instance, it is found in the sesquiterpenoid garsubellin A . A notable example is the dysidavarane class of sesquiterpene quinones, which are characterized by a unique bicyclo[3.3.1]nonane carbon skeleton . It has been proposed that these compounds are biosynthesized from the common precursor avarone, with the key bicyclo[3.3.1]nonane core being constructed via an intramolecular nucleophilic addition reaction . This highlights the natural relevance of this bicyclic system and provides a basis for biomimetic synthetic approaches to these and related natural products.

Table 3: Examples of Natural Products Featuring the Bicyclo[3.3.1]nonane Core

Natural Product ClassSpecific Example(s)SignificanceReference
Sesquiterpenoids Dysidavarones A-DPossess a unique bicyclo[3.3.1]nonane carbocycle formed biosynthetically.
Sesquiterpenoids Garsubellin AContains the bicyclo[3.3.1]nonane structure as a core element.
Polyprenylated Acylphloroglucinols (PPAPs) Hyperforin (B191548)The bicyclo[3.3.1]nonane system constitutes the central scaffold of this large family of medicinally active compounds. ucl.ac.uk

Compound Index

Synthesis of Taxoid Analogues and Other Drug Research Targets

The bicyclo[3.3.1]nonane framework serves as a crucial scaffold in the synthesis of analogues of complex natural products, most notably Taxol® (Paclitaxel), a potent anticancer agent. The rigid bicyclic system of bicyclo[3.3.1]nonane provides a simpler, synthetically accessible surrogate for the intricate tricyclic core of Taxol, facilitating the exploration of new derivatives with potentially improved pharmacological profiles. acs.org Researchers have successfully utilized derivatives of bicyclo[3.3.1]nonane to mimic the bioactive conformation of Taxol, particularly the spatial arrangement of key functional groups responsible for its tubulin-binding activity. nih.gov

One of the significant challenges in the total synthesis of Taxol is the construction of its bicyclo[5.3.1]undecane AB ring system. Synthetic strategies have been developed that employ bicyclo[3.3.1]nonane structures as key intermediates, which can then be subjected to ring-expansion reactions to achieve the desired taxane core. This approach allows for the stereocontrolled introduction of substituents on the bicyclic precursor, which are then carried through to the final taxoid analogue.

In addition to Taxol analogues, the bicyclo[3.3.1]nonane skeleton has been explored as a template for the development of new ligands for other biological targets, such as the estrogen receptor (ER). nih.gov The defined three-dimensional structure of the bicyclic system allows for the precise positioning of pharmacophoric elements to interact with the receptor's binding site. Studies have shown that certain bicyclo[3.3.1]nonane-based compounds exhibit significant binding affinity and selectivity for ER subtypes, highlighting their potential in the development of novel therapeutics. nih.gov The versatility of this scaffold allows for the synthesis of diverse libraries of compounds for screening against various drug research targets. arkat-usa.org

Construction of Hyperforin Model Systems

Hyperforin, a major active constituent of St. John's wort, is a complex natural product featuring a densely functionalized bicyclo[3.3.1]nonane core. nih.gov The synthesis of this intricate structure has been a significant focus of research, leading to the development of various strategies for constructing hyperforin model systems and for the total synthesis of the natural product itself. researchgate.netacs.org These synthetic efforts are crucial for confirming the structure of hyperforin, understanding its mechanism of action, and providing access to analogues with potentially enhanced therapeutic properties.

Several key synthetic strategies have been employed to construct the bicyclo[3.3.1]nonane framework of hyperforin:

Acid-Catalyzed Michael/Aldol (B89426) Cascade: This approach involves the reaction of a diketone with an α,β-unsaturated aldehyde in the presence of an acid catalyst. The reaction proceeds through a tandem Michael addition followed by an intramolecular aldol condensation to furnish the bicyclic core. nih.gov

Base-Promoted Intramolecular Aldolization: In this strategy, a suitably functionalized acyclic precursor is treated with a base to induce an intramolecular aldol reaction, leading to the formation of the bicyclo[3.3.1]nonane ring system.

Effenberger-type Cyclization: This method utilizes the reaction of a 1-methoxy-1-cyclohexene derivative with malonyl dichloride to construct the bicyclic framework.

Lewis Acid-Catalyzed Epoxide-Opening Cascade Cyclization: This elegant strategy allows for the formation of the bicyclo[3.3.1]nonane core and the simultaneous setting of key quaternary stereocenters in a highly controlled manner. acs.org

Transannular Acylation: A more recent approach considers the bicyclo[3.3.1]nonane framework as a bridged eight-membered ring. This strategy involves the transannular acylation of a decorated cyclooctane precursor to form the C5–C9 bond of the bicyclic system. acs.org

These synthetic routes have not only provided access to hyperforin and its analogues but have also contributed significantly to the development of new methodologies in organic synthesis. nih.gov The construction of these complex model systems allows for detailed structure-activity relationship (SAR) studies, which are essential for the design of new antidepressant drugs. ucl.ac.uk

Catalytic Applications

The rigid and well-defined three-dimensional structure of the bicyclo[3.3.1]nonane framework makes it an excellent scaffold for the design of chiral ligands and catalysts for asymmetric reactions. bohrium.com By introducing functional groups at specific positions on the bicyclic core, it is possible to create a chiral environment that can effectively control the stereochemical outcome of a chemical transformation.

Development of Derivatives as Catalysts in Asymmetric Reactions

Derivatives of this compound have been successfully employed as organocatalysts in a variety of asymmetric transformations. bohrium.comresearchgate.net For instance, chiral squaramide-containing hetero-bicyclo[3.3.1]nonane derivatives have been shown to catalyze the asymmetric dearomative tandem annulation of Morita–Baylis–Hillman alcohols with azomethine imines, affording pharmaceutically relevant three-dimensional heterocyclic compounds with excellent enantioselectivities.

Furthermore, chiral phosphoric acids have been utilized to catalyze the desymmetrizing Michael cyclization of 1,3-diones tethered to electron-deficient alkenes, leading to the formation of enantioenriched bicyclo[3.3.1]nonanes. This reaction proceeds with high enantioselectivity and allows for the construction of bicyclic products containing three new stereogenic centers, including an all-carbon quaternary center. The development of such organocatalytic systems represents a significant advancement in the stereocontrolled synthesis of complex cyclic molecules. bohrium.com

Facilitation of Chiral Transformations for Enantiomerically Pure Compounds

The production of enantiomerically pure this compound is a crucial first step for its application in asymmetric synthesis. Kinetic resolution using baker's yeast has been demonstrated as an effective method to obtain large quantities of optically pure (+)-bicyclo[3.3.1]nonane-2,6-dione. lu.se This enantiomerically pure starting material can then be used to synthesize a variety of chiral catalysts and ligands.

Chiral bicyclo[3.3.1]nonane derivatives have been shown to be effective in facilitating a range of chiral transformations. For example, a chiral sulfoxide derivative of bicyclo[3.3.1]nonane has been employed as a ligand in the rhodium-catalyzed asymmetric 1,4-addition of phenylboronic acid to a cyclic enone, yielding the product with high enantiomeric excess. nih.gov This demonstrates the potential of these compounds to act as efficient chiral auxiliaries and ligands in metal-catalyzed asymmetric reactions. The ability to fine-tune the steric and electronic properties of the bicyclic scaffold allows for the optimization of catalyst performance for specific transformations.

Table 1: Examples of Asymmetric Reactions Catalyzed by Bicyclo[3.3.1]nonane Derivatives
Reaction TypeCatalyst/Ligand TypeSubstratesProduct TypeEnantiomeric Excess (ee)Reference
Dearomative Tandem AnnulationChiral Squaramide-Bicyclo[3.3.1]nonaneMorita–Baylis–Hillman Alcohols, Azomethine IminesHetero-bicyclo[3.3.1]nonane DerivativesExcellent
Desymmetrizing Michael CyclizationChiral Phosphoric Acid1,3-Diones with Tethered AlkenesBicyclo[3.3.1]nonanesUp to 96%
Asymmetric 1,4-AdditionChiral Sulfoxide-Bicyclo[3.3.1]nonane Ligand with RhodiumPhenylboronic Acid, Cyclic Enoneβ-Substituted Ketone81% nih.gov

Role of Unique Structural Features in Catalytic Efficiency

The catalytic efficiency of bicyclo[3.3.1]nonane-based catalysts is intrinsically linked to their unique structural features. The rigid chair-chair or boat-chair conformation of the bicyclic framework provides a pre-organized and sterically defined environment around the catalytic center. This conformational rigidity minimizes non-productive binding modes of the substrates and helps to create a well-defined transition state, leading to high levels of stereocontrol.

The V-shape of the bicyclic scaffold can be utilized to create cleft-like structures that can act as binding pockets for substrates. By strategically placing functional groups within this cleft, it is possible to establish multiple points of interaction with the substrate, such as hydrogen bonding or π-π stacking, which further enhance the organization of the transition state assembly. The ability to synthesize both enantiomers of the bicyclo[3.3.1]nonane core allows for access to either enantiomer of the desired product, which is a significant advantage in asymmetric synthesis. lu.se The modular nature of the synthesis of these catalysts also allows for systematic modification of the scaffold to optimize catalytic activity and selectivity for a given reaction.

Supramolecular Architectures and Host-Guest Chemistry

The well-defined and rigid V-shaped geometry of the bicyclo[3.3.1]nonane scaffold makes it an ideal building block for the construction of complex supramolecular architectures and for applications in host-guest chemistry. lu.selu.se This framework can be functionalized to create molecules with specific recognition properties, leading to the formation of highly ordered self-assembled structures.

Enantiomerically pure this compound has been utilized as a core component in the synthesis of novel supramolecular structures, including molecular tweezers and macrocycles. lu.se Molecular tweezers are host molecules with two "arms" that can bind a guest molecule between them. The bicyclo[3.3.1]nonane unit provides the necessary rigidity and curvature to create the tweezer's cleft. These synthetic receptors have been shown to bind various guest molecules through non-covalent interactions such as hydrogen bonding and aromatic stacking.

In the realm of host-guest chemistry, derivatives of bicyclo[3.3.1]nonane have been designed to act as synthetic receptors for a variety of guests. lu.se For example, a Tröger's base motif fused with 18-crown-6 moieties, which incorporates a 1,5-diazabicyclo[3.3.1]nonane core, has been developed as a receptor for bisammonium ligands. lu.se NMR titration studies have been used to determine the association constants and binding energies for the formation of host-guest complexes. lu.se These studies have revealed that subtle changes in the structure of the guest molecule can have a significant impact on the strength of the binding interaction.

The unique conformational properties of the bicyclo[3.3.1]nonane framework, which can exist in chair-chair, boat-chair, or boat-boat conformations depending on the substitution pattern, play a crucial role in determining the shape and binding properties of the resulting supramolecular assemblies. The ability to control the conformation of the bicyclic unit allows for the design of hosts with pre-organized binding cavities, leading to high affinity and selectivity in guest recognition. The study of these systems provides valuable insights into the nature of non-covalent interactions and the principles of molecular recognition. lu.se

Table 2: Mentioned Compounds
Compound Name
This compound
Paclitaxel (Taxol®)
Hyperforin
Morita–Baylis–Hillman Alcohols
Azomethine Imines
Phenylboronic Acid
Tröger's base
18-crown-6
Malonyl dichloride

Construction of Molecular Tweezers and Supramolecular Macrocycles through Non-Covalent Synthesis

This compound is a foundational component in the synthesis of sophisticated supramolecular architectures such as molecular tweezers and macrocycles. lu.se The enantiomerically pure form of the dione is particularly instrumental in these constructions. lu.se

Molecular tweezers based on this framework have been synthesized by fusing the bicyclic structure with quinoline and pyrazine units. nih.gov These syntheses can start from either racemic or enantiomerically pure this compound to produce the corresponding racemic or enantiomerically pure tweezer molecules. nih.gov The self-association of these tweezers has been studied in solution, revealing weak self-association constants in chloroform (CDCl₃), as determined by ¹H NMR spectroscopic dilution titration experiments. nih.gov

The utility of this compound extends to the non-covalent synthesis of supramolecular macrocycles, highlighting its role as a versatile building block in creating large, organized molecular systems. lu.se

Table 1: Self-Association Data for Molecular Tweezers Derived from this compound

CompoundFormSolventSelf-Association Constant (Kₐ)Method
Quinoline/Pyrazine TweezersRacemic & Enantiomerically PureCDCl₃Weak¹H NMR Titration

Design of Ion Receptors and Metallocycles

Derivatives of the bicyclo[3.3.1]nonane framework have found successful applications as ion receptors and in the construction of metallocycles. The inherent cleft-like structure of these molecules is a key feature that makes them suitable for molecular recognition studies and the binding of ions. The rigid conformation of the bicyclic system allows for the pre-organization of binding sites, a crucial principle in the design of effective receptors.

Utility in Host-Guest Chemistry

The bicyclo[3.3.1]nonane scaffold is extensively used to create cavity-containing compounds for host-guest systems. lu.se The unique V-shape of the bicyclic structure is a primary attribute for its application in this area of supramolecular chemistry. By functionalizing this rigid framework, synthetic receptors can be developed. For instance, a synthetic receptor based on a Tröger's base motif fused with 18-crown-6 moieties, which incorporates a related 1,5-diazabicyclo[3.3.1]nonane structure, has been used to study the binding of bisammonium ligands. lu.se Such studies utilize techniques like NMR titration and isothermal titration calorimetry to determine association constants and thermodynamic trends in host-guest complexation. lu.se Electronic circular dichroism is another tool employed to monitor host-guest interactions in systems derived from bicyclononane structures. researchgate.net

Formation of Self-Assembled Hydrogen-Bonded Structures

The bicyclo[3.3.1]nonane framework is pivotal in designing molecules pre-programmed for self-assembly into larger, ordered structures through hydrogen bonding. By fusing the bicyclic core with heteroaromatic rings that contain complementary hydrogen bonding modules, chiral, C₂-symmetric synthons can be created. These synthons are designed to associate end-to-end, forming tubular structures.

One such first-generation synthon, incorporating a 2-pyridone hydrogen bonding unit, was observed to form tubular assemblies of moderate size in solution. The association was described by the isodesmic model, which assumes the stepwise association constant is independent of the aggregate size.

A second-generation compound containing an isocytosine unit demonstrated the formation of very stable hydrogen-bonded tetramers. The stability of these aggregates is influenced by factors such as the strength of the hydrogen bonds and the nature of substituents on the bicyclic backbone. lu.se For example, introducing polyethylene glycol (PEG) chains to the monomers can affect the stability of the resulting hydrogen-bonded cyclic aggregates. lu.se The analysis of crystal structures of various bicyclo[3.3.1]nonane derivatives has provided insight into how weak hydrogen bonds and other intermolecular interactions dictate the formation of structural networks in the solid state. lu.seresearchgate.net

Table 2: Thermodynamic Data for the Association of a 2-Pyridone-Containing Synthon

SolventAssociation Constant (Kₑ) at 299KΔH (kJ mol⁻¹)ΔS (J mol⁻¹ K⁻¹)
CD₂Cl₂1142 ± 162 M⁻¹-20.3 ± 1.2-29.1 ± 4.2
CDCl₃105 ± 9.2 M⁻¹Not SpecifiedNot Specified

Theoretical Studies of Electronic Structure and Bonding

Investigation of Transannular Through-Space Interactions (Homoconjugation)

In bicyclo[3.3.1]nonane-2,6-dione and its derivatives, the two carbonyl groups are held in close proximity by the rigid bicyclic skeleton, leading to significant transannular through-space interactions, a phenomenon also known as homoconjugation. This interaction involves the overlap of orbitals that are not directly connected by covalent bonds.

Derivatives of this compound have been specifically designed to study these through-space interactions. For instance, in enantiomerically pure bicyclo[3.3.1]nona-2,6-diene-2,6-dicarbonitrile, the favorable conformation of the bicyclic framework and the short distance between the two unsaturated fragments predispose the chromophores to transannular interactions. Theoretical calculations, such as Density Functional Theory (DFT), have provided evidence for substantial through-space interaction of π orbitals in these systems. The interchromophoric distance in some derivatives is approximately 3.2–3.3 Å, facilitating this non-exciton-type coupling.

These through-space interactions have also been detected using photoelectron and carbon-13 NMR spectroscopy in this compound and its diene analogue. The interaction between non-conjugated benzoate (B1203000) chromophores in diastereomeric bicyclic dibenzoyl esters derived from enantiomerically pure (1S,5S)-bicyclo[3.3.1]nonane-2,6-dione also gives rise to exciton (B1674681) couplets in their circular dichroism (CD) spectra.

Analysis of Orbital Interactions and Their Spectroscopic Detection

The orbital interactions in this compound and its derivatives are readily detected by various spectroscopic techniques, most notably circular dichroism (CD) and vibrational circular dichroism (VCD). These chiroptical methods are highly sensitive to the three-dimensional arrangement of chromophores and the electronic coupling between them.

In the CD spectrum of chiral bicyclo[3.3.1]nona-3,7-diene-2,6-dione, the transannular orbital interaction between the enone chromophores leads to an increase in the intensity of the n→π* transition. VCD spectroscopy has also proven to be a powerful tool for studying these interactions. This compound exhibits less intense and broader VCD signals compared to its more rigid analogue, bicyclo[3.3.1]nona-3,7-diene-2,6-dione, which displays stronger and sharper signals with several bisignate doublets. This difference highlights the role of conformational mobility in modulating the orbital interactions.

Theoretical computations, particularly Time-Dependent Density Functional Theory (TD-DFT), have been instrumental in interpreting the experimental spectra and elucidating the nature of the orbital interactions. These calculations can accurately predict the CD and VCD spectra, providing a detailed picture of the electronic transitions and vibrational modes involved. For example, TD-DFT calculations on bicyclo[3.3.1]nona-2,6-diene-2,6-dicarbonitrile have helped to assign the observed Cotton effects to specific electronic transitions and to confirm the presence of non-exciton-type coupling.

Application of Octant and Lactone Sector Rules in Absolute Configuration Determination

Semiempirical rules, such as the octant rule for ketones and the lactone sector rule, have been traditionally used to correlate the sign of the Cotton effect in CD spectra with the absolute configuration of chiral molecules. The bicyclo[3.3.1]nonane framework has served as a valuable scaffold for testing the validity and limitations of these rules.

For bicyclo[3.3.1]nonane-2,7-dione, a derivative of the title compound, the application of the octant rule to the major chair-chair conformer by placing each chromophore at the origin led to conflicting assignments of the absolute configuration. This ambiguity necessitated an enantiospecific synthesis to unequivocally establish the absolute configuration, which was ultimately confirmed by a combined use of the octant rule and chemical correlation.

Similarly, in studies of chiral bifunctional oxabicyclodecanediones (keto lactones) synthesized from bicyclo[3.3.1]nonane diones, the octant and lactone sector rules were applied to determine the absolute configuration. While these rules can be useful, their application can be complicated by conformational flexibility and the presence of multiple chromophores, which may lead to transannular interactions that are not accounted for in the simple models. In cases with multiple interacting chromophores, it has been demonstrated that semiempirical rules should be applied with caution.

Computational Predictions of Chiroptical Properties (e.g., Circular Dichroism Spectra)

Modern computational methods, particularly ab initio TD-DFT calculations, have become indispensable tools for the reliable determination of absolute configurations and for understanding the chiroptical properties of molecules like this compound. These methods allow for the direct calculation of CD and optical rotation (OR) spectra, which can then be compared with experimental data.

Concerted TD-DFT calculations of the specific rotations and CD spectra for a series of bicyclo[3.3.1]nonane diones have been shown to provide consistent and reliable absolute configuration assignments. In some cases, these calculations have corrected previous assignments based solely on the octant rule.

The accuracy of these computational predictions is highly dependent on the proper consideration of the molecule's conformational landscape. For this compound, DFT calculations have revealed the presence of three main conformers (two of which are interconvertible by C2-rotation), and accounting for their relative populations is crucial for accurately reproducing the experimental VCD spectra. The table below summarizes the calculated relative energies and populations of the conformers of this compound.

ConformerRelative Energy (kcal/mol)Population (%)
Chair-Chair (CC)0.0072
Chair-Boat (CB)0.7527
Boat-Boat (BB)Higher Energy<1

Data derived from DFT B3LYP/6-31G calculations. Note that the chair-boat conformers exist as an enantiomeric pair.*

These computational approaches have been successfully applied to various derivatives of this compound, including dibenzylidene derivatives and diastereomeric dibenzoyl esters, correctly reproducing the signs of the exciton couplets observed in their CD spectra.

Stereoelectronic and Conformational Effects on Reactivity and Molecular Properties

The bicyclo[3.3.1]nonane skeleton can exist in several conformations, primarily the chair-chair (CC), chair-boat (CB), and boat-boat (BB) forms. The conformational preference is highly influenced by the substitution pattern, which in turn affects the molecule's reactivity and physical properties. In the parent bicyclo[3.3.1]nonane, the double chair conformation is the most stable.

For this compound, the chair-chair conformer is also the most populated. However, the presence of substituents can alter this preference. For example, substitution at the C3 or C7 positions can force one of the cyclohexane (B81311) rings into a boat conformation to alleviate steric strain. This conformational flexibility has been observed in VCD studies of this compound, where the presence of multiple conformers leads to broader spectral features compared to more rigid analogues.

Stereoelectronic effects also play a crucial role in the reactivity of this system. The regioselectivity of the Baeyer-Villiger oxidation of bicyclo[3.3.1]nonane diones, for instance, is governed by a combination of kinetic and stereoelectronic factors, including the migratory aptitude of the adjacent carbon atoms and the stability of the tetrahedral intermediate. The distortion of the carbonyl group from ideal sp2 hybridization, which can be influenced by the bicyclic framework's strain, also impacts reactivity. The unique geometry of the bicyclo[3.3.1]nonane system, with the close proximity of the C3 and C7 positions in the double chair conformation, can lead to unusual chemical and physical properties.

Q & A

Basic Question: What are the primary synthetic routes for bicyclo[3.3.1]nonane-2,6-dione in academic research?

Methodological Answer:
The compound is typically synthesized via cyclocondensation reactions. A widely used method involves the reaction of dimethyl malonate with paraformaldehyde under basic conditions (e.g., piperidine), followed by cyclization with sodium methoxide to yield the tetracarbomethoxy intermediate. Subsequent decarboxylation produces this compound . Alternative routes include double Michael condensations or PIDA-mediated phenol oxidation, which enable functionalization of the bicyclic core .

Advanced Question: How can enantiomerically pure this compound be obtained?

Methodological Answer:
Racemic mixtures of the dione are resolved using biocatalytic methods. For example, Baker’s yeast (Saccharomyces cerevisiae) or genetically engineered microbial cells are employed for kinetic resolution. These systems selectively metabolize one enantiomer, leaving the desired enantiomer in high optical purity. Computational modeling of enzyme-substrate interactions can optimize reaction conditions for scalability .

Basic Question: What are the dominant conformers of this compound, and how do they influence reactivity?

Methodological Answer:
The dione adopts "chair-chair" and "chair-boat" conformations. HF/6-31G calculations show the chair-chair form is thermodynamically favored due to reduced torsional strain. The boat-chair conformer is less stable but may dominate in polar solvents due to dipole-dipole interactions. Conformational flexibility affects nucleophilic attack sites, with the chair-chair form favoring axial carbonyl reactivity .

Advanced Question: What techniques are used to analyze the hydrogen-bonding networks in this compound derivatives?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) reveals hydrogen-bonding patterns in derivatives like the diol and acetal analogs. For example, the diol forms a chiral 3D network via O–H···O interactions, while the dione exhibits weaker C=O···C=O dipole stacking. Solid-state NMR and Hirshfeld surface analysis complement XRD to quantify non-covalent interactions .

Basic Question: How does this compound participate in nucleophilic addition reactions?

Methodological Answer:
The diketone undergoes nucleophilic additions at the carbonyl groups. For example, trifluoromethylation with Ruppert’s reagent (TMSCF₃) in the presence of KF yields bis(trifluoromethyl) derivatives. Steric and electronic factors direct nucleophiles to the less hindered axial positions, with regioselectivity confirmed by DFT studies .

Advanced Question: What strategies enable regioselective Baeyer-Villiger oxidation of this compound?

Methodological Answer:
Regioselectivity is controlled by kinetic vs. thermodynamic factors. Using mCPBA in DCM, the C9 carbonyl group oxidizes preferentially (92:8 selectivity) due to lower torsional strain in the tetrahedral intermediate. AM1 calculations predict the cis-lactone as the thermodynamically stable product, but kinetic control dominates under mild conditions .

Basic Question: What spectroscopic methods are critical for characterizing this compound derivatives?

Methodological Answer:

  • ¹H/¹³C NMR : Differentiates axial/equatorial protons and carbonyl environments (δ ~200-210 ppm for ketones).
  • IR Spectroscopy : Confirms carbonyl stretches (~1750 cm⁻¹) and hydrogen-bonding in diols (~3200 cm⁻¹).
  • X-ray Crystallography : Resolves conformational preferences and packing motifs .

Advanced Question: How is the absolute configuration of 2,6-disubstituted bicyclo[3.3.1]nonanes determined?

Methodological Answer:
Chiral resolution via diastereomeric camphanate esters followed by X-ray anomalous dispersion or chiroptical methods (e.g., CD spectroscopy) assigns absolute configuration. Chemical correlation with enantiopure precursors (e.g., (R)-3-oxocyclohexanecarboxylic acid) provides additional validation .

Basic Question: What derivatives of this compound are synthetically valuable?

Methodological Answer:
Key derivatives include:

  • Triones : Synthesized via α-hydroxylation with iodine under basic conditions, enabling enone formation .
  • Dinitriles : Prepared via dehydration of cyanohydrins using POCl₃/pyridine, useful in chiral ligand design .
  • Lactones : Generated through Baeyer-Villiger oxidation, serving as intermediates for natural product synthesis .

Advanced Question: How do computational methods enhance the study of this compound’s electronic properties?

Methodological Answer:
DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict frontier molecular orbitals, charge distribution, and transition states. For example, NBO analysis identifies hyperconjugative interactions stabilizing specific conformers, while TD-DFT models UV/Vis spectra of enone derivatives .

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